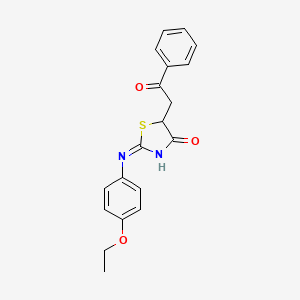

(2,5-二氢呋喃-3-基)(苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2,5-Dihydrofuran-3-yl)(phenyl)methanone” is an organic compound. It’s a derivative of furan, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound is related to benzofuran-2-yl(phenyl)methanone, which has a molecular weight of 222.24 .

科学研究应用

抗菌和抗氧化特性

- Rashmi 等人(2014 年)的一项研究合成并表征了 (2,5-二氢呋喃-3-基)(苯基)甲酮的新衍生物,重点关注它们的抗菌和抗氧化特性。他们的研究结论是,某些衍生物表现出显着的抗菌活性,但没有一种表现出抗真菌活性。此外,一些衍生物表现出显着的抗氧化能力,突出了它们在相关应用中的潜力 (Rashmi 等,2014).

对蛋白酪氨酸激酶的抑制活性

- Zheng 等人(2011 年)的研究重点是合成呋喃-2-基(苯基)甲酮衍生物,并检查它们对蛋白酪氨酸激酶的抑制活性。其中一些衍生物表现出有希望的抑制活性,甚至有些超过了阳性参考化合物染料木黄酮。这表明它们在靶向特定蛋白激酶中的潜在用途 (Zheng 等,2011).

在液晶技术中的应用

- Zhao 等人(2013 年)的一项研究合成了芳基(5-二茂铁基-2 H -1,2,3-三唑-4-基)甲酮衍生物,并研究了它们的液晶性质。研究表明,某些衍生物在宽介晶相范围内表现出液晶行为,表明它们在液晶技术中的潜在用途 (Zhao 等,2013).

结构和机理见解

- Anga 等人(2014 年)对取代的 перимидин 衍生物进行了一项研究,包括苯基(2-苯基-2,3-二氢-1 H -перимидин-2-基)甲酮。这项研究提供了对这些化合物的结构和机理见解,这可能有利于进一步的化学应用 (Anga 等,2014).

光谱性质和量子化学研究

- Al-Ansari(2016 年)探讨了 3-氨基取代的噻吩并[2,3-b]吡啶/喹啉-2-基)(苯基)甲酮的光谱性质,提供了有关其电子吸收、激发和荧光性质的宝贵信息。这对于了解它们在包括材料科学在内的各个领域的潜在应用至关重要 (Al-Ansari,2016).

安全和危害

未来方向

The future of furan platform chemicals, including “(2,5-Dihydrofuran-3-yl)(phenyl)methanone”, is promising. There is a shift from traditional resources such as crude oil to biomass, and furan platform chemicals (FPCs) directly available from biomass are being explored for their potential in synthesizing a wide range of compounds .

作用机制

Target of Action

For instance, some benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be involved in its synthesis . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which may be involved in the synthesis of this compound, is known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

Similar compounds, such as benzofuran derivatives, have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

属性

IUPAC Name |

2,5-dihydrofuran-3-yl(phenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVFVLPKGRVCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CO1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2901026.png)

![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/no-structure.png)

![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2901041.png)

![4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile](/img/structure/B2901042.png)